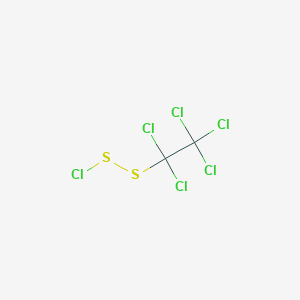
1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane is a chemical compound with the molecular formula C₂Cl₆S₂. It is characterized by the presence of multiple chlorine atoms and disulfanyl groups attached to an ethane backbone. This compound is known for its high chlorine content and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane typically involves the chlorination of ethane derivatives under controlled conditions. The reaction is carried out in the presence of chlorine gas and a suitable catalyst, often at elevated temperatures. The process requires careful control of reaction parameters to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feed of ethane and chlorine gas into a reactor, where the reaction is catalyzed and maintained at optimal conditions for high yield and purity. The product is then purified through distillation and other separation techniques .
化学反応の分析
Types of Reactions
1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated sulfoxides or sulfones, while reduction can produce less chlorinated ethanes .
科学的研究の応用
1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
作用機序
The mechanism of action of 1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane involves its interaction with molecular targets through its chlorine and disulfanyl groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include nucleophilic substitution and redox reactions, which contribute to its overall chemical behavior .
類似化合物との比較
Similar Compounds
Pentachloroethane: Similar in structure but lacks the disulfanyl groups.
Hexachloroethane: Contains an additional chlorine atom but no disulfanyl groups.
Tetrachloroethane: Fewer chlorine atoms and no disulfanyl groups.
Uniqueness
1,1,1,2,2-Pentachloro-2-(chlorodisulfanyl)ethane is unique due to the presence of both chlorine and disulfanyl groups, which impart distinct chemical properties and reactivity compared to other chlorinated ethanes. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
6482-63-9 |
|---|---|
分子式 |
C2Cl6S2 |
分子量 |
300.9 g/mol |
IUPAC名 |
1,1,2,2,2-pentachloroethylsulfanyl thiohypochlorite |
InChI |
InChI=1S/C2Cl6S2/c3-1(4,5)2(6,7)9-10-8 |
InChIキー |
IFNLPOUONWUVTA-UHFFFAOYSA-N |
正規SMILES |
C(C(Cl)(Cl)Cl)(SSCl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


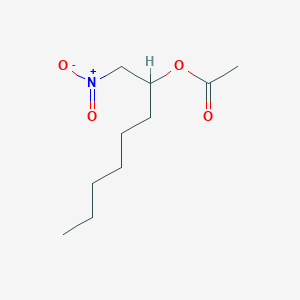
![2,5-Bis[(benzylamino)methyl]benzene-1,4-diol](/img/structure/B14729800.png)
![2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine](/img/structure/B14729806.png)
![2-[(4-Butylphenyl)sulfanyl]benzoic acid](/img/structure/B14729810.png)
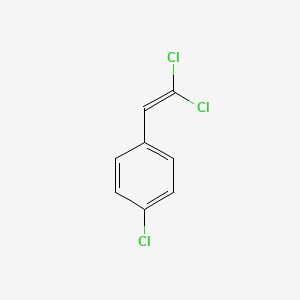

![6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14729821.png)
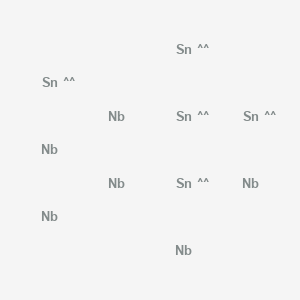
![n-[(2-Chlorophenyl)carbamoyl]octadecanamide](/img/structure/B14729852.png)
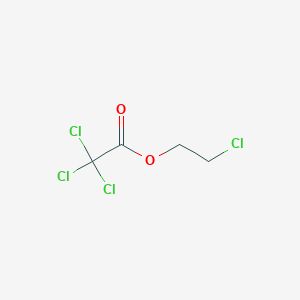
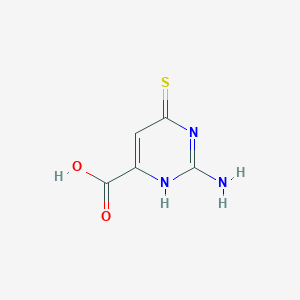
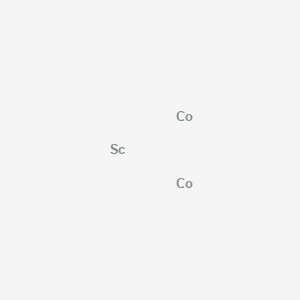

![(1S,2R,5S,7S,10S,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-15,17,19,21,23-pentaen-7-ol](/img/structure/B14729875.png)
